

An In-depth Technical Guide to the Fluorogenic Probe Sulfo-Cy3-Tetrazine

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Compound of Interest

Compound Name: Sulfo-Cy3-Tetrazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic probe **Sulfo-Cy3-Tetrazine**, a powerful tool in bioorthogonal chemistry. We will delve into its core properties, reaction mechanism, and applications, offering detailed experimental protocols and structured data for practical implementation in your research.

Introduction to Sulfo-Cy3-Tetrazine

Sulfo-Cy3-Tetrazine is a water-soluble fluorescent probe that combines the bright and photostable cyanine dye, Sulfo-Cy3, with a tetrazine moiety. This combination makes it an exceptional tool for bioorthogonal labeling, particularly for applications in complex biological systems. The key feature of this probe is its fluorogenic nature: the tetrazine group quenches the fluorescence of the Sulfo-Cy3 dye. Upon reaction with a strained alkene, such as a trans-cyclooctene (TCO), the tetrazine ring is disrupted, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism is highly advantageous for live-cell imaging and other sensitive detection methods, as it minimizes background fluorescence from unreacted probes, eliminating the need for wash steps.

The reaction between tetrazine and TCO is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, which is characterized by its exceptionally fast kinetics and high specificity.[1][2] This reaction proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[1][2]

Core Properties and Quantitative Data

The utility of **Sulfo-Cy3-Tetrazine** is defined by its photophysical and chemical properties. The following tables summarize the key quantitative data for this probe.

Table 1: Photophysical Properties of Sulfo-Cy3-Tetrazine

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~548 - 554 nm	[3][4]
Emission Maximum (λ_{em})	~563 - 570 nm	[3][4][5]
Extinction Coefficient	~150,000 - 162,000 M ⁻¹ cm ⁻¹	[4][5]
Quantum Yield (Φ)	~0.1 - 0.31	[4][6]
Stokes Shift	~14 nm	[3]

Table 2: Chemical and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C40H44KN7O7S2 / C41H47N7O10S3	[4][5]
Molecular Weight	~838.1 / 894.1 g/mol	[4][5]
Solubility	Water, DMSO, DMF	[4][5]
Storage Conditions	-20°C, protected from light, desiccated	[4][7]

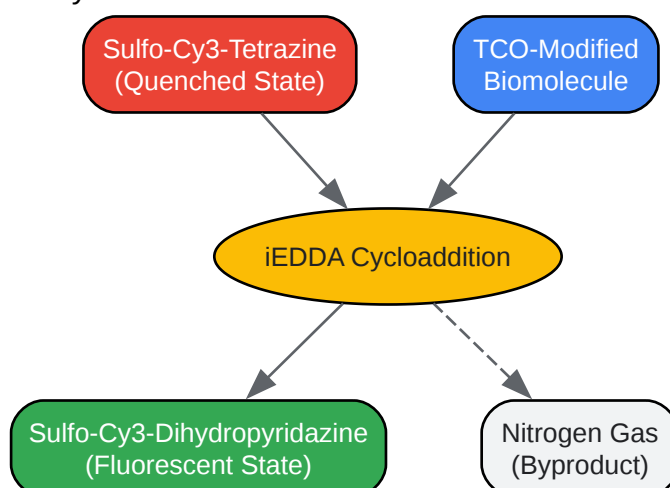
Reaction Mechanism and Experimental Workflow

The core of **Sulfo-Cy3-Tetrazine**'s utility lies in its specific and rapid reaction with TCO-modified molecules.

Reaction Mechanism: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The signaling pathway for fluorescence activation is initiated by the iEDDA reaction. The electron-deficient tetrazine ring of **Sulfo-Cy3-Tetrazine** reacts with the electron-rich, strained double bond of a TCO-derivatized molecule. This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. This structural change alleviates the quenching effect of the tetrazine on the Sulfo-Cy3 fluorophore, resulting in a "turn-on" of fluorescence.

Sulfo-Cy3-Tetrazine Fluorescence Activation Pathway



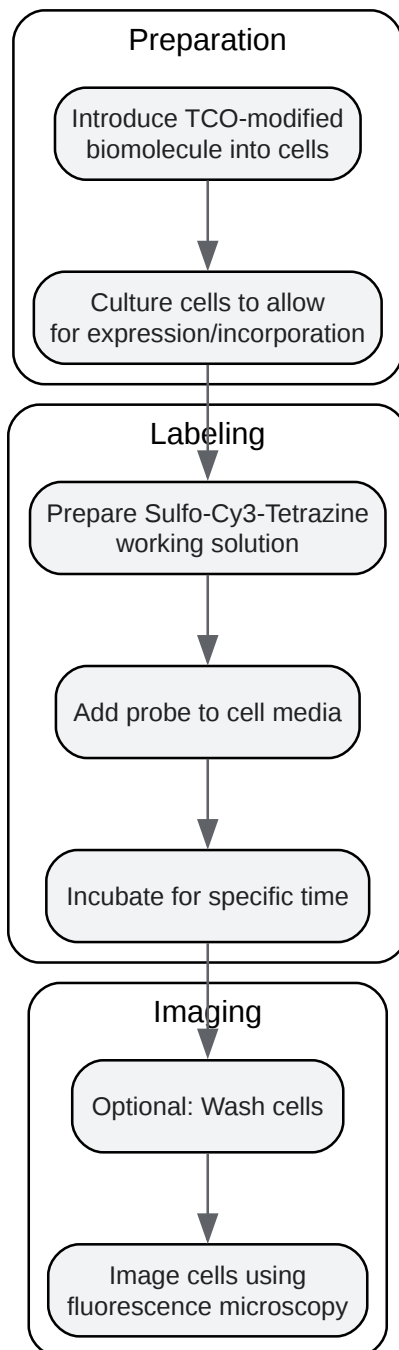
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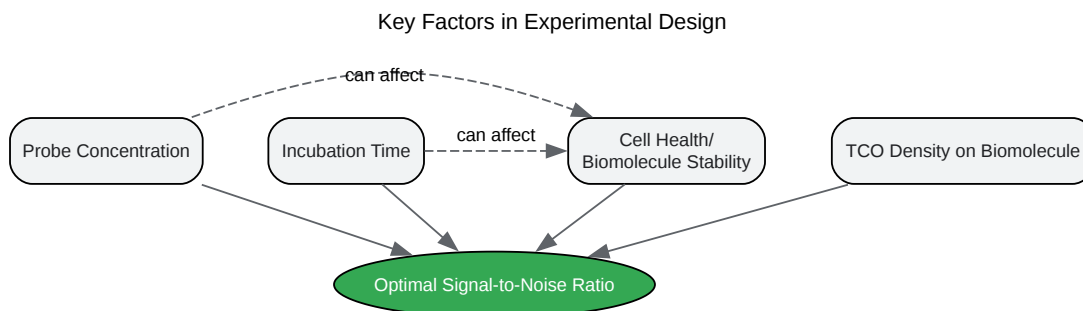
Caption: Fluorescence activation via iEDDA reaction.

General Experimental Workflow for Labeling and Imaging

The following diagram outlines a typical workflow for labeling and imaging a TCO-modified protein in live cells using **Sulfo-Cy3-Tetrazine**.

Experimental Workflow for Live-Cell Imaging





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